molecular formula C11H17ClN4 B1442547 (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride CAS No. 1324071-39-7

(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride

Cat. No.: B1442547
CAS No.: 1324071-39-7
M. Wt: 240.73 g/mol
InChI Key: HUOMSKNYEVQJSR-UHFFFAOYSA-N
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Description

(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride: . This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyridine core and a pentylamine group.

Biochemical Analysis

Biochemical Properties

(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazolopyridine derivatives have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological processes . The compound’s interaction with these enzymes can lead to altered enzyme activity, affecting metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazolopyridine derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, the compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in inflammatory responses . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing substrate access and subsequent enzyme activity. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazolopyridine derivatives can degrade over time, leading to reduced efficacy and altered biological activity . Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can influence the overall cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification . By modulating the activity of these enzymes, the compound can affect the metabolism of other drugs and endogenous compounds, leading to altered pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, such as P-glycoprotein, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyridine core. One common synthetic route includes the reaction of appropriate precursors under specific conditions, such as using dry toluene as a solvent and applying microwave conditions at 140°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced techniques like microwave-assisted synthesis can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Industry: : It can be utilized in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride: can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of This compound

Properties

IUPAC Name

5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.ClH/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11;/h3,5,7,9H,1-2,4,6,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOMSKNYEVQJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride
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(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride
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(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride
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(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride
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(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride
Reactant of Route 6
(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride

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